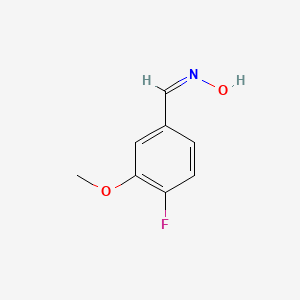

4-Fluoro-3-methoxybenzaldoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

(NZ)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3/b10-5- |

InChI Key |

OSHXITUOVSGYKI-YHYXMXQVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N\O)F |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)F |

Origin of Product |

United States |

Contextual Role of Fluorinated Benzene Derivatives in Chemical Transformations

The introduction of fluorine into benzene (B151609) rings has profound effects on the parent molecule's physical, chemical, and biological properties. ontosight.ainih.gov Fluorine's high electronegativity and small van der Waals radius can significantly alter a compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This has made fluorinated benzene derivatives indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiossila.com

The presence of a fluorine atom can influence the electronic nature of the benzene ring, often deactivating it towards electrophilic substitution while directing incoming groups to specific positions. 20.210.105 This predictable influence on reactivity is a cornerstone of modern synthetic planning. Furthermore, the carbon-fluorine bond is exceptionally strong, imparting thermal and metabolic stability to molecules. 20.210.105 This stability is a highly desirable trait in the design of long-acting drugs and robust materials. The strategic placement of fluorine can also lead to unique conformational preferences and intermolecular interactions, further expanding the chemical space accessible to synthetic chemists.

Overview of Aldoximes As Versatile Synthetic Intermediates

Traditional Synthetic Routes to this compound

The classical approach to synthesizing aldoximes, including this compound, relies on the direct reaction of an aldehyde with a source of hydroxylamine. This method is valued for its simplicity and reliability.

The most conventional and direct synthesis of this compound involves the condensation reaction between 4-Fluoro-3-methoxybenzaldehyde (B144112) and hydroxylamine or its salt, typically hydroxylamine hydrochloride. ijprajournal.comasianpubs.org This reaction is a nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the C=NOH functional group characteristic of an oxime. asianpubs.org

The reaction is commonly performed in a solvent such as ethanol (B145695) or a mixture of water and ethyl acetate. ijprajournal.comsemanticscholar.org A base, like sodium carbonate or sodium hydroxide, is typically added to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine to act as a nucleophile. semanticscholar.org The general reaction is illustrated below:

FC₆H₃(OCH₃)CHO + NH₂OH·HCl + Na₂CO₃ → FC₆H₃(OCH₃)CH=NOH + 2NaCl + H₂O + CO₂

Table 1: Comparison of Traditional Synthesis Conditions for Benzaldoximes

| Method | Reagents | Solvent | Base | Conditions | Typical Yield | Reference |

| Aqueous Solution | Aldehyde, Hydroxylamine Hydrochloride | Water/Ethyl Acetate | Sodium Carbonate | Stir at RT for 18h, then 60°C for 4h | High | semanticscholar.org |

| Alcoholic Solution | Aldehyde, Hydroxylamine Hydrochloride | Methanol or Ethanol | Pyridine | Reflux | Variable, can be low | ijprajournal.com |

| Grinding (Solvent-Free) | Aldehyde, Hydroxylamine Hydrochloride | None | Sodium Carbonate | Grind in mortar at RT for ~2 min | High (e.g., 95%) | asianpubs.org |

| Aqueous Oxidation | Aromatic Aldehyde, Ethylenediamine, Oxone® | Water | None | 80°C for 3h | Excellent | nih.gov |

Contemporary and Sustainable Approaches to Aldoxime Synthesis

Modern synthetic chemistry increasingly prioritizes methods that are not only efficient but also environmentally benign and safer to perform. This has led to the development of catalytic systems and the adoption of advanced technologies like flow chemistry for aldoxime synthesis.

Catalysis offers a pathway to milder reaction conditions, shorter reaction times, and improved yields in aldoxime synthesis. While specific catalytic studies on this compound are not extensively documented, principles from related benzaldoxime (B1666162) syntheses are directly applicable.

Several novel catalytic systems have been reported:

Natural Acid Catalysts : Environmentally friendly approaches have utilized aqueous extracts from plants like Vitis lanata and Mangifera indica, or juice from Citrus limetta as natural acid catalysts for oximation. ijprajournal.com

Bismuth Oxide (Bi₂O₃) : As a mild Lewis acid, bismuth oxide has been used to catalyze the oximation of aldehydes and ketones in high yields under solvent-free grinding conditions. researchgate.net

Nickel Salts : Simple nickel salts, such as NiCl₂·6H₂O, can catalyze the one-pot conversion of aldehydes into amides, a process that proceeds via the in situ formation of the aldoxime intermediate. sci-hub.se

Nanoscale Zero-Valent Iron (nZVI) : A novel method utilizes nZVI to synthesize benzaldoxime from benzaldehyde (B42025) by using nitrate (B79036) or nitrite (B80452) present in contaminated water as the nitrogen source, generating the reactive hydroxylamine intermediate in situ. researchgate.net This presents a unique approach that combines synthesis with environmental remediation.

Table 2: Overview of Catalytic Systems for Aldoxime Synthesis

| Catalyst Type | Example | Precursors | Key Advantages | Reference |

| Natural Acid | Citrus limetta juice | Aldehyde, Hydroxylamine HCl | Green, environmentally benign | ijprajournal.com |

| Lewis Acid | Bismuth Oxide (Bi₂O₃) | Aldehyde, Hydroxylamine HCl | High yield, solvent-free conditions | researchgate.net |

| Transition Metal | Nickel(II) chloride (NiCl₂·6H₂O) | Aldehyde, Hydroxylamine HCl, Amine | One-pot synthesis to amides via oxime | sci-hub.se |

| Nanoparticle | Nanoscale Zero-Valent Iron (nZVI) | Aldehyde, Nitrate/Nitrite | Utilizes contaminated water, eco-friendly | researchgate.net |

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, is a powerful tool for modern chemical synthesis. mdpi.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced heat transfer, improved safety, and straightforward scalability. cam.ac.ukbeilstein-journals.org

While specific literature on the flow synthesis of this compound is scarce, the principles of flow chemistry are highly applicable to oximation reactions. The precise control offered by flow reactors can minimize the formation of byproducts and improve the selectivity and yield of the desired aldoxime. beilstein-journals.org Furthermore, the ability to safely handle hazardous or highly reactive reagents makes flow chemistry an attractive option. cam.ac.ukbeilstein-journals.org For instance, the generation of intermediates can be done in situ and consumed immediately in the next step of a multi-step synthesis, which is a significant advantage for unstable compounds. beilstein-journals.org The application of flow chemistry could allow for a safer, more efficient, and automated production of this compound. vapourtec.com

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for Aldoximes

| Feature | Batch Synthesis | Flow Synthesis |

| Process Type | Discontinuous; reactants mixed in a single vessel. | Continuous; reactants pumped through a reactor. |

| Heat Transfer | Limited by surface area-to-volume ratio; hotspots can occur. | Excellent; high surface area-to-volume ratio prevents hotspots. |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer; small reaction volumes at any given time. cam.ac.uk |

| Scalability | Challenging; requires re-optimization of conditions. | Simple; achieved by running the system for a longer duration. |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise and automated control over all reaction parameters. beilstein-journals.org |

| Reproducibility | Can vary between batches. | High, due to consistent and controlled conditions. |

Chemical Transformations and Reactivity of 4 Fluoro 3 Methoxybenzaldoxime

Dehydration Pathways of 4-Fluoro-3-methoxybenzaldoxime

The dehydration of aldoximes is a fundamental transformation that yields nitriles, which are valuable intermediates in organic synthesis. For this compound, this reaction involves the elimination of a water molecule to form 4-fluoro-3-methoxybenzonitrile (B1333802).

Mechanisms of Nitrile Formation from Benzaldoximes

The conversion of benzaldoximes to benzonitriles can proceed through various mechanisms, often facilitated by dehydrating agents or catalysts. Common reagents that promote this transformation include thionyl chloride, phosphorus pentoxide, and acetic anhydride. The reaction generally involves the conversion of the hydroxyl group of the oxime into a better leaving group. For instance, in the presence of an acid catalyst, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water, assisted by a base, leads to the formation of the nitrile.

Transition metal catalysts have also been shown to be effective for the dehydration of aldoximes under milder conditions. nih.gov The mechanism in these cases often involves coordination of the aldoxime to the metal center, which facilitates the cleavage of the N-O bond and subsequent elimination of water.

Heterogeneous Catalysis in Aldoxime Dehydration, including Zeolite Applications

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation and reusability. Zeolites, which are crystalline aluminosilicates with well-defined pore structures and acidic sites, have been effectively employed in the dehydration of aldoximes. researchgate.netresearchgate.net The acidic sites within the zeolite pores can catalyze the dehydration reaction by protonating the oxime's hydroxyl group, similar to homogeneous acid catalysis.

The vapor-phase dehydration of benzaldoxime (B1666162) and its substituted derivatives over various H-zeolites, such as H-Beta, H-MOR, H-ZSM-5, and H-Y, has been shown to produce the corresponding nitriles in near-quantitative yields. researchgate.net In the case of 4-methoxybenzaldoxime, both dehydration to the nitrile and a competing Beckmann rearrangement to the amide were observed, highlighting the influence of substituents on the reaction pathway. researchgate.netresearchgate.net The electron-donating methoxy (B1213986) group can stabilize the transition state leading to the Beckmann rearrangement. For this compound, a similar competition between dehydration and rearrangement would be expected, with the specific product ratio depending on the catalyst and reaction conditions.

The table below presents data on the zeolite-catalyzed conversion of substituted benzaldoximes, which can be used to infer the expected reactivity of this compound.

| Catalyst | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reference |

| H-Y Zeolite | Benzaldehyde (B42025) oxime | Benzonitrile | ~100 | ~100 | researchgate.net |

| H-Y Zeolite | 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile, 4-Methoxybenzamide | High | Varies | researchgate.netresearchgate.net |

Beckmann Rearrangement of this compound

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.org For an aldoxime like this compound, this rearrangement would yield N-(4-fluoro-3-methoxyphenyl)formamide.

Mechanistic Investigations of Amide Generation

The Beckmann rearrangement is typically catalyzed by acids, which protonate the hydroxyl group of the oxime, converting it into a good leaving group. chemistrysteps.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion affords the corresponding amide. masterorganicchemistry.com

For aldoximes, the migrating group is a hydrogen atom, leading to the formation of a formamide. The reaction is stereospecific, with the geometry of the oxime determining which group migrates. However, under acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of products if the two groups attached to the imine carbon are different. chemistrysteps.com In the case of this compound, only the aryl group can migrate to produce the N-substituted formamide.

Influence of Substituent Electronic Effects on Rearrangement Regioselectivity

The electronic nature of the substituents on the aromatic ring can significantly influence the rate and outcome of the Beckmann rearrangement. Electron-donating groups on the migrating aryl ring can stabilize the positive charge that develops during the migration, thereby accelerating the reaction. Conversely, electron-withdrawing groups can retard the reaction.

The table below summarizes the effect of substituents on the Beckmann rearrangement of acetophenone oximes, providing insight into the expected behavior of this compound.

| Substrate | Product | Yield (%) | Reference |

| Acetophenone oxime | Acetanilide | High | libretexts.org |

| 4-Hydroxyacetophenone oxime | N-(4-hydroxyphenyl)acetamide | 66.7 | libretexts.org |

Other Key Reactions of this compound

Besides dehydration and Beckmann rearrangement, this compound can undergo other important chemical transformations.

Reduction: The oxime functionality can be reduced to either a hydroxylamine (B1172632) or a primary amine, depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can lead to the formation of 4-fluoro-3-methoxybenzylamine. This reaction is a valuable method for the synthesis of primary amines.

Oxidation: The oxidation of aldoximes can lead to a variety of products. For instance, oxidation of the corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde (B144112), with permanganate under phase-transfer catalysis yields 4-fluoro-3-methoxybenzoic acid. researchgate.net The oxime itself can be oxidized, potentially leading to the regeneration of the aldehyde or the formation of other oxidation products depending on the oxidant used.

Cycloaddition Reactions: Aldoximes can participate in cycloaddition reactions. For example, benzaldoximes have been shown to undergo [3+2] cycloaddition reactions with dienophiles to furnish aryl-substituted isoxazolidines. tandfonline.com In these reactions, the oxime can act as a precursor to a nitrile oxide, which is a 1,3-dipole. The electronic nature of the substituents on the benzaldoxime can influence the course of the reaction. The electron-donating methoxy group in this compound would be expected to influence the reactivity and regioselectivity of such cycloaddition reactions.

Reduction Chemistry to Amines

The reduction of aldoximes is a fundamental transformation that provides a direct route to primary amines. In the case of this compound, reduction of the oxime moiety yields 4-Fluoro-3-methoxybenzylamine, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

A variety of reducing agents can be employed for this transformation, ranging from catalytic hydrogenation to the use of metal hydrides. The choice of reagent can influence the reaction conditions and selectivity. For instance, catalytic hydrogenation using transition metal catalysts such as Palladium, Platinum, or Nickel is an effective method.

More recently, chemoselective reducing agents have been developed to tolerate other functional groups within the molecule. One such system involves the use of sodium cyanoborohydride (NaBH3CN) in the presence of a Lewis acid catalyst like zirconium(IV) chloride (ZrCl4) supported on nano-Fe3O4. This system has been shown to be effective for the reduction of various aldoximes to their corresponding primary amines under solvent-free conditions researchgate.net. The reaction proceeds efficiently at room temperature or with gentle heating, offering a high yield of the desired amine.

The general transformation is depicted below:

General Reaction for the Reduction of this compound

This compound is reduced to 4-Fluoro-3-methoxybenzylamine using a suitable reducing agent.

| Reactant | Product |

| This compound | 4-Fluoro-3-methoxybenzylamine |

Table 1: Common Reagents for the Reduction of Aldoximes to Amines

| Reagent/System | Conditions | Notes |

| H₂/Pd-C | Methanol, Room Temperature | Standard catalytic hydrogenation. |

| LiAlH₄ | Tetrahydrofuran, 0 °C to RT | Powerful reducing agent, requires anhydrous conditions. |

| NaBH₃CN/ZrCl₄/nano-Fe₃O₄ | Solvent-free, RT or 75-80 °C | Efficient and selective method researchgate.net. |

| NaBH₄/Lewis Acid | Various Solvents | A common and versatile reducing system. |

Oxidation Reactions

The oxidation of aldoximes can lead to various products depending on the reagents and reaction conditions. A significant and synthetically useful oxidation pathway for aldoximes is their dehydration to form nitriles. This transformation is effectively an oxidation of the carbon atom of the oxime. For this compound, this reaction yields 4-Fluoro-3-methoxybenzonitrile, a precursor for the synthesis of various nitrogen-containing compounds.

Numerous reagents have been developed for the dehydration of aldoximes, often under mild conditions to avoid side reactions. These methods typically involve the activation of the oxime hydroxyl group to facilitate elimination. Examples of such reagents include:

1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This system provides the corresponding nitrile in high yields under mild conditions nih.gov.

Iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or specific nitrile-containing solvents, offering an environmentally benign approach nih.gov.

Polyvinylpyrrolidone–thionyl chloride complex is a polymeric reagent that facilitates the rapid dehydration of aldoximes to nitriles in high yields under mild conditions rsc.org.

The general transformation is as follows:

General Reaction for the Dehydration of this compound

This compound is dehydrated to 4-Fluoro-3-methoxybenzonitrile.

| Reactant | Product |

| This compound | 4-Fluoro-3-methoxybenzonitrile |

Table 2: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/System | Solvent | Temperature |

| BOP/DBU | Dichloromethane | Room Temperature |

| Iron(III) Chloride | Acetonitrile | Reflux |

| Polyvinylpyrrolidone-SOCl₂ | Dichloromethane | 0 °C to RT |

| Acetic Anhydride | Reflux | High Temperature |

Cycloaddition Reactions in Heterocycle Synthesis

This compound is a valuable precursor for the in-situ generation of 4-Fluoro-3-methoxybenzonitrile oxide, a highly reactive 1,3-dipole. Nitrile oxides are key intermediates in 1,3-dipolar cycloaddition reactions, which are powerful tools for the construction of five-membered heterocyclic rings wikipedia.org. This type of reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne) to form a five-membered heterocycle wikipedia.org.

The in-situ generation of the nitrile oxide from this compound is typically achieved by treatment with an oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS). The resulting 4-Fluoro-3-methoxybenzonitrile oxide can then react with a variety of dipolarophiles to synthesize substituted isoxazoles (from alkynes) or isoxazolines (from alkenes).

These heterocyclic products are of significant interest in medicinal chemistry due to their diverse biological activities organic-chemistry.orgnih.gov. The reaction is often highly regioselective, providing a reliable method for the synthesis of specifically substituted heterocycles.

General Scheme for 1,3-Dipolar Cycloaddition

This compound is converted to the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with a dipolarophile (in this example, an alkyne) to form a substituted isoxazole.

| Reactant | Intermediate | Product |

| 4-Fluoro-3-methoxybenzonitrile oxide | Substituted Isoxazole | |

| This compound |

Table 3: Examples of Dipolarophiles and Resulting Heterocycles

| Dipolarophile | Resulting Heterocycle |

| Alkyne (R-C≡C-R') | Isoxazole |

| Alkene (R-CH=CH-R') | Isoxazoline |

| Acrylonitrile | 5-Cyanoisoxazoline |

| Propargyl alcohol | 5-(Hydroxymethyl)isoxazole |

The versatility of this compound in these fundamental chemical transformations underscores its importance as a building block in the synthesis of a wide range of functionalized molecules and complex heterocyclic systems.

Derivatization and Synthetic Utility of 4 Fluoro 3 Methoxybenzaldoxime in Complex Molecule Construction

Role of 4-Fluoro-3-methoxybenzaldoxime in Heterocyclic Compound Synthesis

The aldoxime moiety (C=N-OH) is a key functional group that serves as a precursor for a variety of reactive intermediates, most notably nitrile oxides. These intermediates are staples in the field of 1,3-dipolar cycloaddition chemistry, providing a powerful and regioselective method for the construction of five-membered heterocycles. mdpi.comnih.gov

This compound is an excellent starting material for the synthesis of substituted, fluorinated nitrogen-oxygen heterocycles such as oxadiazoles (B1248032) and isoxazoles. The core of this synthetic strategy is the in situ generation of 4-fluoro-3-methoxybenzonitrile (B1333802) oxide. This highly reactive 1,3-dipole is typically formed by the oxidation of the parent aldoxime using reagents like sodium hypochlorite (B82951) (NaOCl) or hypervalent iodine compounds, such as (diacetoxyiodo)benzene. researchgate.netchemtube3d.com

Once generated, the 4-fluoro-3-methoxybenzonitrile oxide can undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net The reaction with nitriles (R-C≡N) yields 3,5-disubstituted 1,2,4-oxadiazoles, while reaction with alkynes (R'-C≡C-R'') produces substituted isoxazoles. nih.govnih.gov Similarly, alkenes can be used as dipolarophiles to afford isoxazolines. nih.gov This modularity allows for the creation of a diverse library of heterocyclic compounds, all bearing the 4-fluoro-3-methoxyphenyl substituent.

Table 1: Potential Heterocyclic Products from this compound via Nitrile Oxide Cycloaddition

| Dipolarophile | Reactant Type | Resulting Heterocycle |

| Nitrile (R-C≡N) | Alkyne analogue | 1,2,4-Oxadiazole (B8745197) |

| Alkyne (R'-C≡C-R'') | Carbon-carbon triple bond | Isoxazole |

| Alkene (R'-CH=CH-R'') | Carbon-carbon double bond | Isoxazoline |

While aldehydes are the direct precursors in classic porphyrin syntheses, this compound can serve as a stable precursor to the corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde (B144112). Standard methods for synthesizing meso-tetra-aryl-substituted porphyrins, such as the Lindsey or Adler-Longo methods, involve the acid-catalyzed condensation of an aromatic aldehyde with pyrrole, followed by oxidation. nih.govnih.gov

By hydrolyzing the oxime back to the aldehyde, 4-fluoro-3-methoxybenzaldehyde can be used in these condensation reactions to produce 5,10,15,20-tetrakis(4-fluoro-3-methoxyphenyl)porphyrin. The incorporation of four 4-fluoro-3-methoxyphenyl groups at the meso positions of the porphyrin macrocycle significantly influences its electronic properties. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy (B1213986) group can modulate the redox potentials and the absorption spectrum of the porphyrin. mdpi.comresearchgate.net

This compound as a Precursor for Pharmacologically Relevant Scaffolds and Intermediates

The heterocyclic systems synthesized from this compound are of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring, in particular, is recognized as a valuable scaffold and a bioisostere of ester and amide functionalities, which can improve the metabolic stability of a drug candidate. nih.govmdpi.com

The presence of a fluorine atom in organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Numerous studies have demonstrated that substituted 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govepa.gov Therefore, this compound acts as a key building block for generating libraries of novel fluorinated heterocyclic compounds. These compounds can be screened for various biological activities, making the parent aldoxime a valuable starting material in drug discovery pipelines. A related compound, 4-fluoro-3-phenoxybenzaldehyde, is a known intermediate for pyrethroid-like insecticides. google.com

Table 2: Pharmacologically Relevant Scaffolds Derived from this compound

| Scaffold | Heterocycle Class | Potential Pharmacological Relevance |

| 3-(4-fluoro-3-methoxyphenyl)-5-substituted-1,2,4-oxadiazole | Oxadiazole | Antimicrobial, Anti-inflammatory, Enzyme inhibition |

| 3-(4-fluoro-3-methoxyphenyl)-5-substituted-isoxazole | Isoxazole | Antiviral, Cytotoxic, Insecticidal |

| 5,10,15,20-Tetrakis(4-fluoro-3-methoxyphenyl)porphyrin | Porphyrin | Photosensitizers for Photodynamic Therapy (PDT) |

Design and Synthesis of Advanced Organic Materials Derived from this compound

The derivatization of this compound extends into the realm of materials science, primarily through the synthesis of functionalized porphyrins. Porphyrins and their metal complexes are foundational components in the development of advanced materials due to their robust thermal stability, intense absorption in the visible spectrum, and rich electrochemical properties. nih.gov

The synthesis of 5,10,15,20-tetrakis(4-fluoro-3-methoxyphenyl)porphyrin, as described in section 4.1.2, yields a platform molecule whose properties can be precisely tuned. The peripheral fluoro and methoxy substituents modify the electronic landscape of the porphyrin core, which in turn affects its performance in various applications. researchgate.net For example, iron(III) complexes of fluorinated porphyrins are used as catalysts that mimic heme enzymes, enabling cleaner and more efficient oxidation reactions in industrial chemistry. mdpi.com Other potential applications for these tailored porphyrins include chemical sensors, nonlinear optical materials, and as components in molecular electronics. researchgate.net The ability to generate such highly functionalized macrocycles makes this compound a valuable precursor in the rational design of new organic materials.

Computational and Theoretical Investigations of 4 Fluoro 3 Methoxybenzaldoxime

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a robust computational method for investigating the electronic structure of molecules. Such studies on 4-Fluoro-3-methoxybenzaldoxime would provide valuable insights into its fundamental chemical properties.

Molecular Geometry and Conformation Analysis

A DFT-based geometry optimization would be the first step in a computational analysis of this compound. This would involve determining the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated, offering a detailed picture of the molecule's structure. Furthermore, a conformational analysis could identify different stable isomers (e.g., syn and anti conformers of the oxime group) and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's ability to donate or accept electrons. A low HOMO-LUMO energy gap typically suggests higher reactivity. For this compound, a DFT calculation would map the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. This would provide a theoretical basis for predicting its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a system of molecules over time. An MD simulation of this compound, likely in a solvent, would reveal its dynamic properties. This could include how the molecule moves, rotates, and vibrates, as well as how it interacts with neighboring molecules. Such simulations are invaluable for understanding bulk properties and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's physical state and solubility.

Spectroscopic Property Prediction and Characterization through Computational Methods

Computational methods are also widely used to predict various spectroscopic properties. For this compound, DFT calculations could be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum analysis could be compared with experimental data to confirm the structure and identify characteristic functional groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts would be an essential tool for the structural elucidation and characterization of the compound.

Emerging Research Directions and Future Prospects for 4 Fluoro 3 Methoxybenzaldoxime Chemistry

Development of Novel Catalytic Systems for 4-Fluoro-3-methoxybenzaldoxime Transformations

The transformation of the oxime functionality in this compound into a variety of other useful chemical moieties is a key area for future research. The development of novel catalytic systems will be crucial in achieving high efficiency, selectivity, and sustainability in these transformations.

One promising direction is the application of photocatalysis . Visible-light-mediated energy transfer catalysis has emerged as a mild and powerful tool for oxime transformations. acs.orgnih.gov For this compound, this could enable stereoselective isomerization between its E and Z isomers, which often exhibit different reactivity. nih.gov Furthermore, photocatalyzed Beckmann rearrangements could provide a route to the corresponding amide, 4-fluoro-3-methoxybenzamide, a potentially valuable building block. acs.org This photocatalytic approach offers a green alternative to traditional methods that often require harsh reagents.

Transition metal catalysis offers another vast landscape for the transformation of this compound. Catalytic systems based on palladium, copper, rhodium, and other transition metals could be developed for a range of reactions, including:

C-H activation and functionalization: Directing group-assisted C-H activation of the aromatic ring, guided by the oxime functionality, could lead to the synthesis of novel substituted derivatives.

Heck-type reactions: Palladium-catalyzed coupling of the oxime with alkenes could provide access to more complex molecular scaffolds. researchgate.net

Cycloaddition reactions: Transition metal-catalyzed cycloadditions with alkynes or alkenes could be employed to construct various heterocyclic systems. nsf.gov

Biocatalysis represents a frontier in the selective transformation of oximes. The use of enzymes, such as ene-reductases, could facilitate the stereoselective reduction of the C=N bond in this compound to furnish the corresponding chiral amine. acs.orgacs.org This enzymatic approach would be highly valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry. The development of robust and efficient biocatalytic systems for this transformation is a significant area for future research.

| Catalytic Approach | Potential Transformation of this compound | Key Advantages |

| Photocatalysis | E/Z Isomerization, Beckmann Rearrangement | Mild reaction conditions, high selectivity, green chemistry |

| Transition Metal Catalysis | C-H Functionalization, Heck-type Reactions, Cycloadditions | Versatility in bond formation, access to complex molecules |

| Biocatalysis | Stereoselective Reduction to Chiral Amines | High enantioselectivity, environmentally friendly |

Exploration of Bio-conjugation and Labeled Analogue Synthesis

The oxime functional group is a cornerstone of bioconjugation chemistry due to its ability to form stable linkages with carbonyl compounds (aldehydes and ketones) under physiological conditions, a reaction known as oxime ligation. rsc.org This bioorthogonal reaction is highly chemoselective, proceeding with high efficiency in the presence of other functional groups found in biological systems. nsf.gov this compound, after conversion to its aminooxy-terminated derivative, could be a valuable tool for the site-specific modification of biomolecules.

Future research in this area could focus on:

Protein and Peptide Labeling: The development of this compound-based probes for labeling proteins and peptides that have been genetically or chemically modified to contain a carbonyl group. researchgate.netdigitellinc.com The fluorine atom could serve as a useful spectroscopic marker for NMR studies or as a PET imaging agent if a radioactive isotope of fluorine is incorporated.

Drug Delivery Systems: The use of oxime ligation with this compound derivatives to attach drugs to carrier molecules, such as polymers or antibodies, for targeted drug delivery. The stability of the oxime linkage can be tuned, which could allow for the controlled release of the drug at the target site. rsc.org

The synthesis of labeled analogues of this compound is another important research direction. The incorporation of isotopes, such as deuterium, carbon-13, or fluorine-18, would provide valuable tools for a variety of studies:

Mechanistic Studies: Deuterium-labeled analogues could be used to probe the mechanisms of catalytic transformations and biological interactions.

Metabolic Studies: Radiolabeled compounds, particularly with fluorine-18, would enable in vivo imaging studies using Positron Emission Tomography (PET) to track the distribution and metabolism of the compound and its derivatives. epfl.ch The synthesis of such radiolabeled compounds involves specialized techniques and is a critical area for development. organic-chemistry.orgorganic-chemistry.org

| Application Area | Specific Research Focus | Potential Impact |

| Bioconjugation | Site-specific labeling of proteins and peptides | Advanced diagnostics and therapeutic agents |

| Development of drug delivery systems | Targeted and controlled drug release | |

| Labeled Analogues | Synthesis of isotopically labeled compounds | Elucidation of reaction mechanisms and metabolic pathways |

| Preparation of 18F-labeled PET tracers | In vivo imaging and pharmacokinetic studies |

Advanced Applications in Materials Science and Medicinal Chemistry via Structural Modification

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel materials and therapeutic agents through structural modification.

In materials science , the oxime group can be incorporated into polymers to create dynamic and functional materials. ingentaconnect.com Future research could explore the use of this compound in the synthesis of:

Self-Healing Polymers: The reversible nature of the oxime linkage can be exploited to create polymers that can repair themselves after damage. acs.org

Hydrogels: Oxime cross-linking can be used to form hydrogels with tunable mechanical properties for applications in tissue engineering and drug delivery. acs.org

Functional Surfaces and Nanofabrics: The oxime can be used to functionalize surfaces and nanomaterials, imparting specific properties such as the ability to decontaminate nerve agents. tandfonline.comsemanticscholar.org

In medicinal chemistry , oxime-containing compounds have a rich history and a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. acs.org Many FDA-approved drugs contain an oxime moiety. The structural features of this compound, particularly the fluorine atom which can enhance metabolic stability and binding affinity, make it a promising starting point for drug discovery programs.

Future research in this domain could involve:

Synthesis of Bioactive Derivatives: The oxime functionality can be transformed into other nitrogen-containing heterocycles, or the aromatic ring can be further functionalized to create libraries of novel compounds for biological screening. The Beckmann rearrangement, for instance, can convert the oxime into an amide, a common pharmacophore.

Development of Novel Therapeutic Agents: Exploration of the inherent biological activity of this compound and its derivatives against various disease targets. The compound could serve as a lead for the development of new drugs for a range of therapeutic areas.

| Field | Potential Application | Research Direction |

| Materials Science | Self-healing polymers, hydrogels | Incorporation of the oxime into polymer backbones and cross-linkers |

| Functional nanofabrics for decontamination | Development of oxime-functionalized materials for environmental remediation | |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | Structural modification to create libraries for high-throughput screening |

| Development of new therapeutic agents | Evaluation of biological activity against various disease targets |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-methoxybenzaldoxime with high purity?

- Methodology :

-

Step 1 : Start with 3-methoxy-4-fluorobenzaldehyde (synthesized via electrophilic substitution or commercial sources).

-

Step 2 : React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux (70–80°C, 4–6 hrs) .

-

Step 3 : Neutralize with sodium bicarbonate and extract with ethyl acetate. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) .

-

Critical Parameters : Monitor pH during neutralization to avoid decomposition. Use TLC (Rf ~0.3 in 7:3 hexane:EtOAc) to track reaction progress.

- Purity Validation :

| Technique | Expected Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 (oxime -OH), 8.0 (CH=N), 6.8–7.3 (aromatic H) |

| HPLC | ≥98% purity with C18 column, 70:30 H₂O:MeCN mobile phase |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- FT-IR : Confirm oxime formation (N–O stretch at 950–980 cm⁻¹, C=N at 1640 cm⁻¹) .

- ¹³C NMR : Identify methoxy (δ 55–60 ppm), fluorinated aromatic carbons (δ 115–125 ppm), and CH=N (δ 150–155 ppm) .

- X-ray Crystallography (if crystalline): Resolve molecular geometry and hydrogen-bonding networks (e.g., oxime dimerization) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

- Case Study : Conflicting data may arise in metal complexes (e.g., oxidovanadium(V) derivatives).

- Approach :

Validate crystallographic data with DFT calculations (e.g., bond length/angle comparisons) .

Use complementary techniques (e.g., EPR for paramagnetic species, EXAFS for local metal coordination) .

Replicate synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What experimental designs are suitable for evaluating the biological activity of this compound complexes?

- Protocol :

-

In Vitro Assays :

-

Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

-

Antioxidant : DPPH radical scavenging at 517 nm; compare to ascorbic acid controls .

-

Coordination Chemistry : Synthesize metal complexes (e.g., Cu²⁺, V⁴⁺) and correlate stability constants (log β) with bioactivity .

- Data Analysis :

| Parameter | Measurement |

|---|---|

| Stability Constant (log β) | Potentiometric titration (pH 2–12, 0.1 M KCl) |

| Cytotoxicity | Dose-response curves (0.1–100 μM) with triplicate replicates |

Q. How can researchers address low yields in the synthesis of this compound metal complexes?

- Troubleshooting :

- Issue : Hydrolysis of oxime in aqueous media.

- Solution : Use non-aqueous solvents (e.g., DMF, MeOH) and Schlenk techniques to exclude moisture .

- Issue : Competing ligand coordination.

- Solution : Optimize metal-to-ligand ratio (1:2 or 1:3) via Job’s method .

Methodological Guidance for Data Interpretation

Interpreting conflicting solubility data for this compound in polar vs. non-polar solvents

- Strategy :

- Measure solubility in binary solvent systems (e.g., DMSO:water gradients).

- Use Hansen solubility parameters to predict miscibility .

- Example Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| Ethanol | 12.8 |

| Hexane | <0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.